molecular formula C25H26ClN3O5 B610429 莫比司汀莫菲酯 CAS No. 1527495-76-6

莫比司汀莫菲酯

货号 B610429
CAS 编号: 1527495-76-6
分子量: 483.949
InChI 键: BVZOVIJSRAGQLP-JOCHJYFZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rebamipide mofetil is an orally active prodrug of Rebamipide . Rebamipide is a mucoprotective agent that induces COX-2 expression, increases PGE2 levels, and enhances gastric mucosal defense in a COX-2-dependent manner .


Synthesis Analysis

The synthesis of Rebamipide mofetil involves the existence of polymorphs and pseudopolymorphs of rebamipide. Two crystal forms of rebamipide were isolated by recrystallization and characterized by differential thermal analysis (DTA), thermogravimetric analysis (TG), powder X-ray diffractometry, infrared spectrometry, and nuclear magnetic resonance .


Molecular Structure Analysis

Rebamipide mofetil has a molecular weight of 483.94 and a chemical formula of C25H26ClN3O5 . It is a white to off-white solid .


Chemical Reactions Analysis

The chemical reactions of Rebamipide mofetil involve the existence of polymorphs and pseudopolymorphs of rebamipide. The DTA curve of Form 1 showed one endothermic peak at 305.2 °C, and that of Form 2 showed one endothermic peak at 307.3 °C .

科学研究应用

  1. 膀胱炎症和过度活动:瑞巴派特在泌尿科的应用显示出前景。在动物模型中,膀胱内应用瑞巴派特可以抑制膀胱炎症和过度活动,表明在膀胱相关疾病中具有潜在的治疗用途 (Funahashi 等人,2013)

  2. 胃癌细胞生长:观察到瑞巴派特抑制胃癌细胞中的炎症和增殖。这表明其在胃癌的管理或治疗中具有潜在的应用 (Kang 等人,2010)

  3. 多种机制和应用:对瑞巴派特的广泛研究揭示了其多种作用机制,包括刺激前列腺素合成、抑制活性氧物质和增强伤口愈合。这些特性表明在各种医疗条件下具有广泛的潜在应用 (Arakawa 等人,2005)

  4. 肝脏缺血/再灌注损伤:瑞巴派特在减轻肝脏缺血/再灌注损伤方面显示出潜力,突出了其保肝能力。这可能对肝脏手术和移植产生影响 (Gendy 等人,2017)

  5. 皮炎治疗:在皮肤病学研究中,瑞巴派特已证明对缓解皮肤疾病中的炎症反应有效,表明其在治疗炎症性皮肤病中的潜在用途 (Li 等人,2015)

  6. 胃溃疡愈合:瑞巴派特通过上调肝细胞生长因子等机制增强胃溃疡的愈合,表明其在溃疡治疗中的有益作用 (Udagawa 等人,2003)

  7. 干眼综合征:在眼科中,瑞巴派特通过增加角膜和结膜粘蛋白来有效治疗干眼综合征,为眼部护理提供了一种新方法 (Kashima 等人,2014)

安全和危害

Rebamipide mofetil is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Relevant Papers The effectiveness of rebamipide mouthwash therapy for radiotherapy and chemoradiotherapy-induced oral mucositis in patients with head and neck cancer has been studied . Another paper discusses the use of rebamipide treatment to ameliorate the obesity phenotype by regulation of immune cells and adipocytes .

属性

IUPAC Name

2-morpholin-4-ylethyl 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3O5/c26-19-7-5-17(6-8-19)24(31)28-22(25(32)34-14-11-29-9-12-33-13-10-29)15-18-16-23(30)27-21-4-2-1-3-20(18)21/h1-8,16,22H,9-15H2,(H,27,30)(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZOVIJSRAGQLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC(=O)C(CC2=CC(=O)NC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rebamipide mofetil

CAS RN

1527495-76-6
Record name Rebamipide mofetil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1527495766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name REBAMIPIDE MOFETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L45T26ZFA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rebamipide mofetil
Reactant of Route 2
Reactant of Route 2
Rebamipide mofetil
Reactant of Route 3
Reactant of Route 3
Rebamipide mofetil
Reactant of Route 4
Reactant of Route 4
Rebamipide mofetil
Reactant of Route 5
Reactant of Route 5
Rebamipide mofetil
Reactant of Route 6
Reactant of Route 6
Rebamipide mofetil

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。